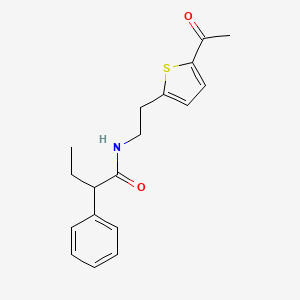

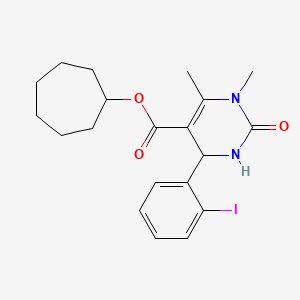

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

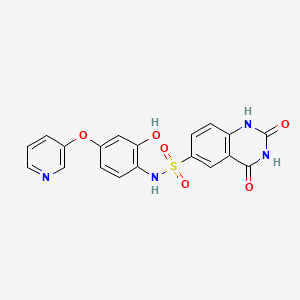

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one, also known as CCHMTP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms and is synthesized through a variety of methods. CCHMTP has a variety of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Synthesis of Saturated Heterocycles

Research demonstrates the preparation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring through reactions involving cyclic amino alcohols. These synthesized compounds, including 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones, showcase the versatility of heterocyclic chemistry in creating complex molecular architectures potentially useful for pharmaceutical applications (H. Kivelä et al., 2003).

Novel Multicomponent Syntheses

A novel multicomponent synthesis approach has been developed to create pyrrolo[3,4-b]pyridin-5-one, starting from simple and readily available inputs. This methodology allows for the efficient preparation of highly functionalized compounds, demonstrating the chemical flexibility of pyrrole derivatives in synthesizing complex molecules (P. Janvier et al., 2002).

Generation of Azomethine Ylides

The heating of α-amino acids with carbonyl compounds has been shown to generate nonstabilized azomethine ylides, leading to the production of various heterocyclic compounds, including pyrrolidines and oxazolidines. This research highlights the potential for generating diverse cyclic structures from simple starting materials (O. Tsuge et al., 1987).

Anionic Cyclization for N,O- and N,S-Enaminals

Anionic cyclization of alk-4-ynals with amino alcohols or amino thiols has been utilized to create bicyclic N,O- and N,S-enaminals. This research showcases a method for constructing complex bicyclic structures, opening pathways for further exploration of their biological activity (V. Gvozdev et al., 2014).

Pyrrolotriazepine Derivatives

The design and synthesis of pyrrolotriazepine derivatives have been explored, including experimental and computational studies to understand their formation mechanisms. Such research is crucial for developing new compounds with potential pharmaceutical applications (Nurettin Menges et al., 2013).

Propriétés

IUPAC Name |

1-cyclohexyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-9-8-19-14(16-9)12-11(18)7-17(13(12)15)10-5-3-2-4-6-10/h8,10,15,18H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTUFMSWMQQKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)C3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)

![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)

![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)